6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

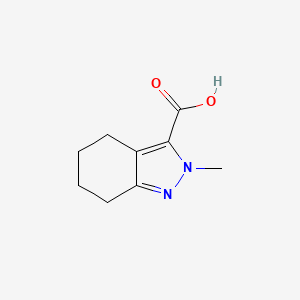

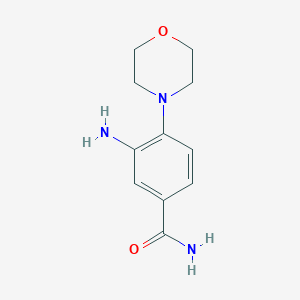

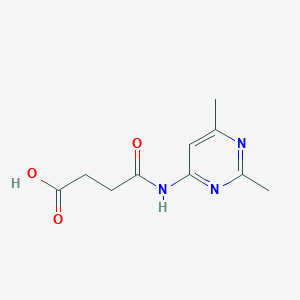

“6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid” is a compound used for proteomics research . It has a molecular formula of C14H8FNO3 and a molecular weight of 257.22 .

Synthesis Analysis

There are several classical synthesis protocols used for the construction of the principal quinoline scaffold, such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of “6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid” is characterized by a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring . The compound also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .Chemical Reactions Analysis

Quinoline and its derivatives have been reported to undergo a wide range of chemical reactions . These include various types of functionalization reactions, which can be used to modify the structure of the quinoline core and introduce new functional groups .Physical And Chemical Properties Analysis

The compound “6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid” has a molecular weight of 257.22 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not mentioned in the available literature.Scientific Research Applications

C14H8FNO3

and a molecular weight of 257.22 g/mol, has garnered interest in various fields. Here are six unique applications:Medicinal Chemistry and Drug Development

Field:

Medicinal chemistry and drug discovery.

Summary:

6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid serves as a central template for synthesizing various drugs. Quinoline derivatives, including this compound, exhibit diverse pharmacological activities. Researchers explore its potential as an antibacterial agent effective against drug-resistant bacteria, an antifungal agent, an anti-tubercular agent, an anticancer agent, and an antioxidant .

Methods and Experimental Procedures:

The synthesis of quinoline derivatives involves chemical reactions, such as electrophilic and nucleophilic substitutions. Researchers modify the quinoline core by introducing functional groups to enhance specific properties. For instance, the fluoro substitution at position 6 enhances bioactivity and stability.

Results and Outcomes:

Researchers have successfully developed quinoline-based compounds with strong anti-inflammatory activity and lysozyme inhibition. These outcomes demonstrate the potential of 6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid as a versatile scaffold for drug design and development .

Organic Synthesis and Chemical Reactions

Field:

Organic chemistry and synthetic methodology.

Summary:

Quinoline derivatives, including this compound, participate in various chemical reactions. As a weak tertiary base, quinoline can form salts with acids. It exhibits similar reactivity to pyridine and benzene, allowing it to engage in electrophilic and nucleophilic substitution reactions .

Methods and Experimental Procedures:

Researchers employ standard organic synthesis techniques to modify the quinoline core. Fluorination at position 6 is achieved through appropriate reagents and conditions.

Results and Outcomes:

The successful synthesis of 6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid demonstrates its versatility as a building block for more complex molecules. Chemists can further functionalize this scaffold to create novel compounds for various applications.

Future Directions

The future directions for the research and development of “6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid” and its derivatives could involve further exploration of their synthesis, functionalization, and potential biological activities. This could include the development of more efficient synthesis methods, the investigation of new functionalization reactions, and the evaluation of their biological activities in various models .

properties

IUPAC Name |

6-fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO3/c15-8-3-4-11-9(6-8)10(14(17)18)7-12(16-11)13-2-1-5-19-13/h1-7H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZXLJZXXYVCFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901234671 |

Source

|

| Record name | 6-Fluoro-2-(2-furanyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901234671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid | |

CAS RN |

351357-36-3 |

Source

|

| Record name | 6-Fluoro-2-(2-furanyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351357-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2-(2-furanyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901234671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1299862.png)

![[2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid](/img/structure/B1299863.png)

![2'-Methyl-1H,1'H-[2,5']bibenzoimidazolyl-5-ylamine](/img/structure/B1299870.png)

![[(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid](/img/structure/B1299879.png)